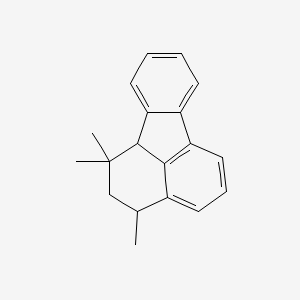
1,1,3-Trimethyl-1,2,3,10B-tetrahydrofluoranthene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,3-Trimethyl-1,2,3,10B-tetrahydrofluoranthene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C16H14 This compound is a derivative of fluoranthene, characterized by the presence of three methyl groups and a partially hydrogenated structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3-Trimethyl-1,2,3,10B-tetrahydrofluoranthene typically involves the hydrogenation of fluoranthene derivatives. One common method includes the catalytic hydrogenation of fluoranthene in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The reaction proceeds as follows:
[ \text{Fluoranthene} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
1,1,3-Trimethyl-1,2,3,10B-tetrahydrofluoranthene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxygenated derivatives.
Reduction: Further hydrogenation can reduce the compound to more saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other oxidizing agents under acidic or basic conditions.
Reduction: Hydrogen gas (H2) with catalysts like Pd/C or nickel (Ni).
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3), and sulfonating agents (SO3) under controlled conditions.
Major Products Formed
Oxidation: Oxygenated derivatives such as ketones, alcohols, and carboxylic acids.
Reduction: More saturated hydrocarbons.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Aplicaciones Científicas De Investigación
1,1,3-Trimethyl-1,2,3,10B-tetrahydrofluoranthene has several scientific research applications:
Chemistry: Used as a model compound for studying the reactivity and properties of PAHs.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1,1,3-Trimethyl-1,2,3,10B-tetrahydrofluoranthene involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic activation, leading to the formation of reactive intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, influencing cellular functions and responses.
Comparación Con Compuestos Similares
Similar Compounds
Fluoranthene: The parent compound with a fully aromatic structure.
1,2,3,4-Tetrahydrofluoranthene: A partially hydrogenated derivative with different hydrogenation sites.
1,1,6-Trimethylnaphthalene: Another PAH with a similar structure but different methyl group positions.
Uniqueness
1,1,3-Trimethyl-1,2,3,10B-tetrahydrofluoranthene is unique due to its specific methylation pattern and hydrogenation state. These structural features confer distinct chemical properties and reactivity compared to other similar compounds. Its unique structure makes it a valuable compound for various scientific investigations and applications.
Propiedades
Número CAS |
63041-28-1 |
|---|---|
Fórmula molecular |
C19H20 |
Peso molecular |
248.4 g/mol |
Nombre IUPAC |
1,1,3-trimethyl-3,10b-dihydro-2H-fluoranthene |
InChI |
InChI=1S/C19H20/c1-12-11-19(2,3)18-16-8-5-4-7-14(16)15-10-6-9-13(12)17(15)18/h4-10,12,18H,11H2,1-3H3 |
Clave InChI |
QSCUYTRYTKWEHA-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(C2C3=CC=CC=C3C4=C2C1=CC=C4)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Hexakis[(trifluoromethyl)sulfanyl]ethane](/img/structure/B14515571.png)


![2-(2-Hydroxyphenyl)propan-2-yl [anilino(phenyl)methyl]phosphonate](/img/structure/B14515600.png)


![2,4-Dimethyl-1-oxaspiro[5.5]undecane](/img/structure/B14515618.png)





![Methyl 2-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzoate](/img/structure/B14515662.png)
